Pharmacopoeial Identity: Bezafibrate EP Impurity A vs. Other Synthetic Impurities
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide is the only compound chemically defined as Bezafibrate EP Impurity A, as explicitly listed in the European Pharmacopoeia. Other bezafibrate impurities, such as Impurity B, C, D, or E, have different molecular formulas, molecular weights, and chemical structures, leading to distinct HPLC retention times. For example, Bezafibrate EP Impurity C possesses a different molecular weight and thus requires its own separate analytical standard [1]. In commercial production and ANDA submissions, using a non-pharmacopoeial standard for impurity A would fail method validation as it would not match the compendial identification criteria, unlike pharmacopoeial standards like those from SynZeal or Veeprho which are supplied with compliant characterization data [1][2].
| Evidence Dimension | Pharmacopoeial identity and regulatory compliance for impurity reference standards |
|---|---|
| Target Compound Data | Bezafibrate EP Impurity A; MF: C15H14ClNO2; MW: 275.73 g/mol |
| Comparator Or Baseline | Bezafibrate EP Impurity C; MF: C19H20ClNO4; MW: 361.83 g/mol (different molecular entity) |
| Quantified Difference | Qualitative difference in pharmacopoeial identity and molecular formula; Impurity C is not interchangeable with Impurity A for analytical method validation. |
| Conditions | European Pharmacopoeia monograph specifications for bezafibrate; HPLC analytical method development and validation (AMV) protocols. |
Why This Matters
For pharmaceutical quality control, ANDA submissions, and GMP-compliant commercial production, only the correct pharmacopoeial impurity can serve as the reference standard, making this compound irreplaceable for its specific analytical purpose.
- [1] Veeprho. Bezafibrate EP Impurity A (CAS 41859-57-8) - Impurity Standards. Product Page, 2022. View Source
- [2] SynZeal. Bezafibrate EP Impurity A (CAS 41859-57-8). Product Page, 2025. View Source
